Nigakihemiacetal B Nigakihemiacetal B Neoquassin is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 76-77-7
VCID: VC0536986
InChI: InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1
SMILES: CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC
Molecular Formula: C22H30O6
Molecular Weight: 390.5 g/mol

Nigakihemiacetal B

CAS No.: 76-77-7

Cat. No.: VC0536986

Molecular Formula: C22H30O6

Molecular Weight: 390.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nigakihemiacetal B - 76-77-7

Specification

CAS No. 76-77-7
Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
IUPAC Name (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione
Standard InChI InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1
Standard InChI Key BDQNCUODBJZKIY-NUPPOKJBSA-N
Isomeric SMILES C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC
SMILES CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC
Canonical SMILES CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC
Appearance Solid powder
Melting Point Mp 230.5-231 °
230.5-231°C

Introduction

Structural and Chemical Characteristics

Molecular Composition and Physical Properties

Nigakihemiacetal B (C₂₂H₃₀O₆) is a triterpenoid lactone with a molecular weight of 390.47 g/mol and a mono-isotopic mass of 390.204 g/mol . Its IUPAC name, 11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,16-dione, reflects its tetracyclic structure with oxygenation at specific positions . The compound’s SMILES notation (COC1=CC(C)C2CC3OC(O)CC4C(C)=C(OC)C(=O)C(C34C)C2(C)C1=O) and InChI key (BDQNCUODBJZKIY-UHFFFAOYSA-N) further detail its stereochemistry and functional groups .

Key physical properties include solubility in methanol and a white crystalline appearance at room temperature . Its topological polar surface area (82.10 Ų) and XlogP value (2.20) suggest moderate lipophilicity, influencing its bioavailability .

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₆
Molecular Weight390.47 g/mol
Exact Mass390.204 g/mol
Topological Polar Surface Area82.10 Ų
XlogP2.20
SolubilityMethanol

Classification and Structural Analogues

Nigakihemiacetal B belongs to the quassinoid family, a class of degraded triterpenes categorized into C-18, C-19, C-20, C-22, and C-25 types . Its structure aligns with the C-22 group, characterized by a tetracyclic framework without oxygenation at C-20 . Structural analogues include Nigakilactone B (C₂₁H₂₈O₆) and Picrasin B, which share similar lactone and methoxy groups but differ in hydroxylation patterns .

Biological Activities and Pharmacological Mechanisms

Antimalarial and Antiviral Properties

Quassinoids, including Nigakihemiacetal B, exhibit antimalarial activity by disrupting parasite metabolism. Similarly, their antiviral potential stems from interactions with viral replication machinery, though specific data on Nigakihemiacetal B remains sparse .

Insecticidal and Antifeedant Actions

Nigakihemiacetal B’s bitter taste and structural complexity contribute to its insecticidal properties. Quassinoids are known to interfere with insect digestive enzymes, making them candidates for natural pest control .

Synthesis, Isolation, and Analytical Techniques

Natural Sources and Extraction Methods

Nigakihemiacetal B is primarily isolated from Quassia amara (Surinam quassia) and Picrasma quassioides using solvent-based extraction followed by chromatographic purification .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its identity. Collision cross-section (CCS) values ([M+H]⁺: 191.0 Ų) aid in ion mobility-mass spectrometry (IM-MS) analysis .

Applications in Research and Industry

Reference Standards and Pharmacological Studies

Comparative Analysis with Related Quassinoids

CompoundMolecular FormulaKey Functional GroupsNotable Activity
Nigakihemiacetal BC₂₂H₃₀O₆Methoxy, hydroxy, lactoneAnticancer, antimalarial
Nigakilactone BC₂₁H₂₈O₆Lactone, hydroxy, methoxyInsecticidal, antifeedant
Picrasin BC₂₀H₂₆O₅Methoxy, lactoneCytotoxic
QuassinC₂₂H₃₀O₇Hydroxy, methoxy, lactoneInsecticidal, antiparasitic

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